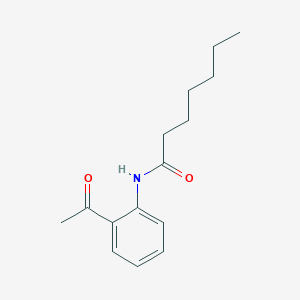

N-(2-Acetylphenyl)heptanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Materials Science

Inhibited Phenol Ionization in Reverse Micelles : A study focusing on the absorption spectra of 2-acetylphenol in water/sodium 1,4-bis(2-ethylhexyl)sulfosuccinate/n-heptane reverse micelles demonstrated the confinement effect at the nanometer scale. This research highlights the interaction between phenols and the micelle interface, impacting ionization and stability. Such findings can influence the design of nanoscale chemical environments for selective chemical reactions (Silva et al., 2012).

Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes : The intramolecular photochemical [2+2]-cyclization of acetophenone enamides yielded 2-azabicyclo[3.2.0]heptanes. These compounds serve as advanced building blocks in drug discovery, illustrating the application of N-(2-Acetylphenyl)heptanamide derivatives in synthesizing complex organic molecules (Druzhenko et al., 2018).

Pharmacological and Biochemical Research

Anticonvulsant Activity : this compound derivatives have shown potential in pharmacological studies for their anticonvulsant activity. A specific study on the metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide demonstrated effective anticonvulsant properties in animal models. This underscores the relevance of this compound derivatives in developing new treatments for epilepsy (Robertson et al., 1987).

Photodynamic Cancer Treatment : Innovations in photodynamic therapy (PDT) for cancer treatment have utilized derivatives of this compound. A study on the enhanced PDT effects by mitochondria-targeting and brominated near-infrared fluorophores indicates the potential of these compounds in noninvasive cancer therapies. By targeting mitochondria, these agents aim to maximize therapeutic effects while minimizing side effects (Noh et al., 2017).

Propiedades

IUPAC Name |

N-(2-acetylphenyl)heptanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-4-5-6-11-15(18)16-14-10-8-7-9-13(14)12(2)17/h7-10H,3-6,11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYZHSBCHDNNIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1=CC=CC=C1C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2961647.png)

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate](/img/structure/B2961665.png)